molecular formula C8H8ClNO B2431165 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine CAS No. 1552532-92-9

2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine

Cat. No.: B2431165
CAS No.: 1552532-92-9
M. Wt: 169.61
InChI Key: UIEDNGHXUKYFFD-UHFFFAOYSA-N
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Description

2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine is a heterocyclic compound with a molecular formula of C8H8ClNO It is characterized by a pyrano[3,4-b]pyridine core structure, which is a fused ring system containing both pyridine and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with a suitable aldehyde in the presence of a base, followed by cyclization to form the pyrano[3,4-b]pyridine ring system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano[3,4-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, which can provide insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction is often mediated by the pyridine and pyran rings, which can form hydrogen bonds and other interactions with the target molecules. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5,8-dihydro-6H-pyrano[3,4-b]pyridine: A closely related compound with similar structural features.

    2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine: Another similar compound with a slightly different ring fusion pattern.

Uniqueness

2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine is unique due to its specific ring fusion and the presence of a chlorine atom, which can be a site for further functionalization

Properties

IUPAC Name

2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-8-2-1-6-3-4-11-5-7(6)10-8/h1-2H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEDNGHXUKYFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552532-92-9
Record name 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine
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